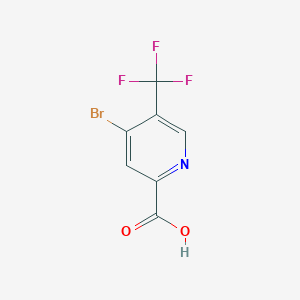

4-Bromo-5-(trifluoromethyl)picolinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrF3NO2 |

|---|---|

Molecular Weight |

270.00 g/mol |

IUPAC Name |

4-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H3BrF3NO2/c8-4-1-5(6(13)14)12-2-3(4)7(9,10)11/h1-2H,(H,13,14) |

InChI Key |

SXEYEEDGBAXXSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)C(F)(F)F)Br |

Origin of Product |

United States |

Significance of Pyridine Carboxylic Acid Frameworks in Organic Synthesis and Coordination Chemistry

Pyridine (B92270) carboxylic acids, including picolinic, nicotinic, and isonicotinic acids, are a class of organic compounds that have historically been the foundation for a multitude of important molecules. nih.gov Their derivatives are central to the development of pharmaceuticals targeting a wide range of conditions such as cancer, diabetes, tuberculosis, and viral infections. nih.gov The inherent structural features of these frameworks—a nitrogen-containing aromatic ring paired with a carboxylic acid group—provide a versatile platform for constructing diverse and complex chemical entities.

In the realm of organic synthesis, pyridine carboxylic acids are prized as synthons, or building blocks. Their utility is demonstrated in the agrochemical sector, where picolinic acid derivatives have been developed into synthetic auxin herbicides for weed control. nih.gov Researchers continuously design and synthesize new picolinate (B1231196) compounds, modifying the core structure to discover molecules with enhanced efficacy and selectivity. nih.gov

Furthermore, these frameworks are of paramount importance in coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group are excellent donor sites, allowing them to act as ligands that can bind to metal ions. globethesis.com This property has led to their extensive use in constructing coordination compounds, including metal-organic frameworks (MOFs). globethesis.comrsc.orgrsc.org These materials have shown potential in a variety of applications, such as gas storage, luminescence, and catalysis. globethesis.comacs.org The specific arrangement of the carboxylic acid group on the pyridine ring influences the coordination mode, which in turn dictates the final structure and properties of the resulting metal complex. rsc.org

Impact of Halogenation and Trifluoromethylation on Pyridine Ring Reactivity and Molecular Design

The strategic placement of halogen and trifluoromethyl groups onto a pyridine (B92270) ring dramatically alters its chemical properties, a feature that chemists exploit in molecular design. These substituents exert powerful electronic effects that modulate the reactivity and biological activity of the parent molecule.

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that makes it resistant to electrophilic aromatic substitution. uoanbar.edu.iq The introduction of a halogen atom, such as bromine, further deactivates the ring towards electrophiles through its electron-withdrawing inductive effect. uoanbar.edu.iq However, this halogenation is a critical step for many synthetic pathways. The bromo group can serve as a handle for subsequent cross-coupling reactions, allowing for the introduction of a wide array of other functional groups. The halogenation of pyridines often requires specific reagents and conditions due to the ring's low reactivity. nih.gov

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in medicinal and agricultural chemistry. nih.gov Its high electronegativity significantly lowers the electron density of the aromatic ring to which it is attached. nih.gov This modification can have profound effects on the physicochemical properties of a molecule, including its acidity, metabolic stability, and ability to bind to biological targets. nih.govresearchgate.net The introduction of a -CF3 group is a well-established strategy for enhancing the efficacy and pharmacokinetic profile of bioactive compounds. acs.org The synthesis of trifluoromethylated pyridines is a key area of research, with various methods developed for their preparation. nih.gov

The combined presence of both a bromine atom and a trifluoromethyl group on a picolinic acid scaffold, as seen in 4-bromo-5-(trifluoromethyl)picolinic acid, creates a highly specialized building block. The strong electron-withdrawing nature of both substituents makes the pyridine ring exceptionally electron-poor, influencing its reactivity in subsequent chemical transformations and its interaction with biological systems.

Overview of Academic Research Pertaining to Halogenated Trifluoromethyl Pyridine Carboxylic Acids

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of this compound reveals two primary disconnection strategies. These approaches hinge on the sequential introduction of the three substituents—carboxyl, bromo, and trifluoromethyl groups—onto the pyridine core.

The first strategy (Strategy A) involves disconnecting the C-Br bond, leading to the precursor 5-(trifluoromethyl)picolinic acid. This intermediate is attractive as its synthesis from 2-bromo-5-(trifluoromethyl)pyridine via carboxylation with butyllithium has been reported. nih.gov The subsequent challenge lies in the regioselective bromination at the C-4 position of a pyridine ring already bearing a carboxylic acid and a trifluoromethyl group.

The second, and arguably more common, approach (Strategy B) involves the disconnection of the C-CF3 bond. This leads to a 4-bromopicolinic acid precursor. The synthesis of this intermediate is more straightforward. The key step in this strategy is the introduction of the trifluoromethyl group at the C-5 position, ortho to the bromine atom. This can be a challenging transformation due to the electron-deficient nature of the pyridine ring, often requiring specialized reagents and catalytic systems.

A third, less common, disconnection could involve the formation of the pyridine ring itself from acyclic precursors already bearing the necessary functional groups or their synthetic equivalents. However, this approach is often more complex and less convergent than functionalizing a pre-existing pyridine ring.

| Disconnection Strategy | Key Precursor | Subsequent Transformation |

| Strategy A | 5-(Trifluoromethyl)picolinic acid | Regioselective bromination at C-4 |

| Strategy B | 4-Bromopicolinic acid | Regioselective trifluoromethylation at C-5 |

Regioselective Bromination Approaches to Pyridine Precursors

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of this compound, particularly when following a synthetic route that begins with a trifluoromethylated precursor.

Direct Halogenation Techniques and Mechanistic Considerations

Direct electrophilic bromination of pyridine is notoriously difficult due to the deactivating effect of the nitrogen atom, which lowers the electron density of the ring and makes it less susceptible to attack by electrophiles. Furthermore, harsh reaction conditions can lead to a lack of regioselectivity and the formation of undesired byproducts.

To overcome these challenges, activating groups can be introduced onto the pyridine ring to direct the bromination to a specific position. For instance, the use of pyridine N-oxides can facilitate electrophilic substitution. The N-oxide group is electron-donating and directs incoming electrophiles to the C-2 and C-4 positions. Subsequent deoxygenation would then yield the desired bromopyridine. However, in the case of a precursor like 5-(trifluoromethyl)picolinic acid, the electronic effects of the existing substituents would also influence the regioselectivity of bromination.

Another approach involves the use of N-bromosuccinimide (NBS) as a bromine source, often in the presence of an acid catalyst. Regioselective mono- and dihalogenations of activated pyridines (e.g., those bearing amino, hydroxy, or methoxy groups) with NBS have been studied, with the regioselectivity being dependent on the position of the activating substituent. researchgate.net

Precursor Design for Controlled Bromine Introduction

A more reliable method for achieving regioselective bromination is to design a precursor where the desired position is activated or where other positions are blocked. For instance, starting with a pre-functionalized pyridine that can be converted to a bromo group is a common strategy.

One such method involves the Sandmeyer reaction, starting from an aminopyridine. Diazotization of the amino group followed by treatment with a copper(I) bromide source can cleanly introduce a bromine atom. Therefore, the synthesis of 4-amino-5-(trifluoromethyl)picolinic acid would be a key intermediate in this approach.

Alternatively, metal-halogen exchange reactions on a di- or poly-halogenated pyridine can provide a route to selectively introduce a bromine atom. For example, starting with a dibromopyridine derivative, one of the bromine atoms could be selectively exchanged for another functional group, leaving the desired bromine atom in place. The regioselectivity of such exchanges can be controlled by the choice of organometallic reagent and reaction conditions.

Introduction of the Trifluoromethyl Moiety onto the Pyridine Core

The introduction of a trifluoromethyl (CF3) group is a pivotal step in many synthetic routes towards this compound, especially those starting from a brominated precursor. The strong electron-withdrawing nature of the CF3 group can significantly enhance the biological activity and metabolic stability of molecules. google.com

Trifluoromethylation Reagents and Catalytic Systems

A variety of reagents and catalytic systems have been developed for the trifluoromethylation of aromatic and heteroaromatic compounds. These can be broadly categorized into methods involving trifluoromethyl radicals, nucleophilic trifluoromethyl sources, and electrophilic trifluoromethylating agents.

For the trifluoromethylation of bromo- and iodopyridines, copper-catalyzed cross-coupling reactions are particularly effective. Reagents such as (trifluoromethyl)trimethylsilane (TMSCF3), in combination with a copper(I) salt and a suitable ligand, can efficiently introduce the CF3 group. nih.gov Fluoroform-derived CuCF3 has also been shown to be a highly reactive and selective reagent for the trifluoromethylation of aryl and heteroaryl halides under mild conditions. organic-chemistry.org

Radical trifluoromethylation, often initiated by photoredox catalysis, provides another powerful tool. Reagents like trifluoroiodomethane (CF3I) or sodium trifluoromethanesulfinate (Langlois' reagent) can generate trifluoromethyl radicals that can then add to the pyridine ring. The regioselectivity of radical addition to pyridines can sometimes be an issue, but pre-functionalization of the pyridine can help direct the incoming radical.

Electrophilic trifluoromethylating reagents, such as Umemoto's and Togni's reagents, are also widely used. These reagents can deliver a "CF3+" equivalent to electron-rich aromatic systems. While pyridines are generally electron-deficient, activation of the pyridine ring, for instance through N-oxide formation or by the presence of electron-donating groups, can enable successful electrophilic trifluoromethylation.

| Trifluoromethylation Method | Reagent/Catalyst | Substrate |

| Copper-Catalyzed Cross-Coupling | TMSCF3, Cu(I) salt | Bromopyridine |

| Radical Trifluoromethylation | CF3I, photoredox catalyst | Pyridine |

| Electrophilic Trifluoromethylation | Togni's reagent | Activated Pyridine |

Sequential Functionalization Strategies

The synthesis of this compound often relies on a carefully planned sequence of functionalization steps. The order in which the bromo, trifluoromethyl, and carboxyl groups are introduced is critical to achieving the desired regiochemistry and avoiding unwanted side reactions.

One plausible sequential strategy would be to start with a commercially available bromopyridine, introduce the trifluoromethyl group via a copper-catalyzed reaction, and then perform a halogen-metal exchange followed by carboxylation to install the picolinic acid moiety. The timing of the carboxylation step is important, as the carboxylic acid group can interfere with some trifluoromethylation reactions.

Alternatively, one could start with a trifluoromethylated pyridine, introduce a bromine atom regioselectively, and then perform the carboxylation. The challenge in this route lies in achieving the desired regioselectivity in the bromination step, as discussed in section 2.2.

A patent describes a trifluoromethylation process for bromopyridine and its derivatives using a fluoro-S-(trifluoromethyl)-dibenzothiophene salt. google.com This highlights the industrial interest in developing robust methods for synthesizing such compounds.

Ultimately, the choice of the synthetic route will depend on the availability of starting materials, the desired scale of the synthesis, and the robustness of each individual step. Careful consideration of the electronic and steric effects of the substituents at each stage is paramount for a successful synthesis of this compound.

Carboxylic Acid Formation and Functional Group Interconversion

The introduction of the carboxylic acid group at the C2 position of the pyridine ring is a critical step in the synthesis of this compound. This can be achieved either by building the ring with the carboxyl group already present or by functionalizing a pre-formed substituted pyridine ring. Key strategies include direct carboxylation and the oxidation of precursor functional groups.

Direct carboxylation involves the introduction of a –COOH group onto the pyridine nucleus. For a substrate like 4-bromo-5-(trifluoromethyl)pyridine, this would typically involve the formation of an organometallic intermediate followed by quenching with carbon dioxide.

One emerging technique is electrocarboxylation. Research has demonstrated the feasibility of solar-driven electrocarboxylation of 2-bromopyridine with CO2 to produce 2-picolinic acid. researchgate.net This method, which can be powered by photovoltaics, offers a green and effective alternative to traditional chemical methods. researchgate.net Using a silver catalyst electrode, a Faraday efficiency (FE) of 33.3% for 2-picolinic acid has been achieved under mild conditions. researchgate.net While this has been demonstrated on the parent 2-bromopyridine, the principles could be adapted for a more complex substrate like a 2,4-dibromo-5-(trifluoromethyl)pyridine, where regioselective carboxylation at the 2-position would be desired.

More conventional methods include lithiation followed by carboxylation. A hypothetical precursor, such as 2,4-dibromo-5-(trifluoromethyl)pyridine, could be selectively lithiated at the more reactive C2 position using an organolithium reagent like n-butyllithium at low temperatures, followed by reaction with solid carbon dioxide (dry ice) to yield the target carboxylic acid. The regioselectivity of such a reaction would be a critical parameter to control.

Table 1: Comparison of Carboxylation Methods for Pyridine Systems

| Method | Reagents & Conditions | Advantages | Potential Challenges for Target Compound | Reference |

|---|---|---|---|---|

| Electrocarboxylation | 2-Bromopyridine, CO₂, Ag electrode, simulated sunlight | Sustainable (solar-driven), mild conditions | Substrate compatibility, regioselectivity with multiple bromo groups | researchgate.net |

| Lithiation-Carboxylation | Organolithium reagent (e.g., n-BuLi), CO₂ (dry ice), low temperature | Well-established, versatile | Requires cryogenic conditions, potential for side reactions, precise regiocontrol needed | wikipedia.org |

A widely used and robust method for generating the picolinic acid moiety is the oxidation of a 2-methyl group (a picoline). wikipedia.org In the context of synthesizing this compound, the key precursor would be 4-bromo-2-methyl-5-(trifluoromethyl)pyridine .

Various oxidizing agents can be employed for this transformation. Potassium permanganate (KMnO₄) is a classic and effective reagent for the laboratory-scale oxidation of 2-picoline to picolinic acid. wikipedia.orgwikipedia.org The reaction is typically carried out in an aqueous solution. Other powerful oxidants like nitric acid have also been utilized for this purpose, particularly on an industrial scale. wikipedia.orggoogle.com

More advanced catalytic systems are also being developed. For instance, the oxidation of 3-picoline to nicotinic acid has been achieved with high yield (95%) using a catalytic system of Co(OAc)₂, Mn(OAc)₂, and N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant. mdpi.com Such systems offer advantages in terms of catalyst turnover and milder conditions compared to stoichiometric permanganate oxidation.

Table 2: Selected Oxidation Reagents for Converting 2-Methylpyridine to Picolinic Acid

| Oxidizing Agent/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous solution, heating | High efficiency, well-established laboratory method | wikipedia.orgwikipedia.org |

| Nitric Acid (HNO₃) | High temperature and pressure | Used in industrial processes (e.g., Lonza process for nicotinic acid) | wikipedia.orgmdpi.com |

| Co(OAc)₂/Mn(OAc)₂/NHPI/O₂ | Acetic acid solvent, 150°C, 2 MPa pressure | Catalytic, high yield, uses oxygen as oxidant | mdpi.com |

| Chlorine/Actinic Radiation | Aqueous HCl, 120°C | Applicable to methyl-pyridines in acidic media | google.com |

Advanced Synthetic Techniques and Reaction Condition Optimization

Optimizing the synthesis of a multi-substituted heterocycle like this compound involves leveraging advanced catalytic systems and controlling reaction selectivity to maximize yield and minimize purification challenges.

Heterogeneous catalysts offer significant advantages, including ease of separation, reusability, and often, enhanced stability. Metal-Organic Frameworks (MOFs) have emerged as highly versatile platforms for catalysis due to their high surface area and tunable structures. nsf.gov

Recent research has demonstrated the use of a zirconium-based MOF, UiO-66(Zr)-N(CH₂PO₃H₂)₂, as a novel nanoporous heterogeneous catalyst for the synthesis of picolinate (B1231196) and picolinic acid derivatives. rsc.orgresearchgate.net This catalyst facilitates a multi-component reaction at ambient temperature to produce functionalized picolinates. rsc.org The acidic tags on the MOF are crucial for its catalytic activity. While this specific reaction builds the pyridine ring, the principle of using functionalized MOFs can be extended to catalyze other key steps, such as selective oxidation or C-H functionalization, in the synthesis of the target compound.

Other heterogeneous systems, such as iridium supported on sulfated zirconium oxide, have been developed for reactions like the dearomative hydroboration of pyridines, showcasing the potential of supported metal catalysts in pyridine chemistry. nsf.govacs.org Cerium-based nanocomposites have also been used as effective heterogeneous catalysts for the N-oxidation of pyridines, which can be a strategic step in activating the pyridine ring for further functionalization. researchgate.net

Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exceptional regio- and stereoselectivity, which is highly valuable for complex molecules.

The synthesis of a specifically substituted pyridine like this compound is fundamentally a challenge of regiochemical control. The sequence of introducing the bromo, trifluoromethyl, and carboxyl (or methyl precursor) groups is critical.

The directing effects of the substituents play a major role. For example, the trifluoromethyl group is a strongly deactivating, meta-directing group for electrophilic substitution. This property must be considered when planning steps like bromination. Conversely, C-H functionalization strategies often rely on directing groups to achieve regioselectivity at positions that are otherwise difficult to access. nih.gov

Modular methods for preparing highly substituted pyridines often involve cascade reactions that build the ring from acyclic precursors. nih.gov For instance, a Cu-catalyzed cross-coupling followed by electrocyclization and oxidation can provide access to complex pyridine structures with good functional group tolerance. nih.gov Such strategies allow for the precise placement of substituents by choosing appropriately functionalized starting materials. Rhodium-catalyzed asymmetric reactions have also been developed to access enantioenriched substituted piperidines from pyridine precursors, demonstrating the high level of stereocontrol achievable in pyridine chemistry. acs.org For the synthesis of this compound, a multi-step approach would likely involve the strategic installation of the trifluoromethyl group, followed by regioselective bromination and, finally, the formation of the carboxylic acid, with each step optimized to ensure the desired isomer is the major product.

Reactivity at the Bromine Substituent

The bromine atom at the C4 position of the pyridine ring is a versatile handle for introducing molecular complexity. Its reactivity is modulated by the electron-deficient nature of the aromatic ring, making it a suitable substrate for both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

The pyridine ring, particularly when substituted with electron-withdrawing groups like the trifluoromethyl group, is activated towards nucleophilic aromatic substitution (SNAr). In this mechanistic pathway, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), forming a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing trifluoromethyl group and the ring nitrogen atom help to stabilize this intermediate, facilitating the subsequent departure of the bromide ion to yield the substituted product.

While direct SNAr on 4-halopyridines can be challenging compared to 2- or 6-halopyridines, the presence of the activating CF₃ group makes such transformations feasible. A variety of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom bonds.

Table 1: Examples of Nucleophiles for SNAr Reactions

| Nucleophile Class | Example Reagent | Resulting Functional Group |

|---|---|---|

| Amines | Ammonia, Alkylamines, Arylamines | Amino (-NH₂, -NHR, -NR₂) |

| Alkoxides | Sodium Methoxide (NaOMe) | Methoxy (-OMe) |

| Thiolates | Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) |

The carboxylic acid group may influence the reaction, potentially requiring protection (e.g., as an ester) prior to the substitution reaction to prevent unwanted side reactions or deactivation of the nucleophile.

The bromine substituent serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, to form a new C-C bond. nih.gov For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base. psu.edursc.org The carboxylic acid group may interfere with some catalytic systems, and it is common practice to use the corresponding ester derivative to achieve higher yields and catalyst turnover. psu.edu

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines

| Component | Example |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | PPh₃, dppf, XPhos |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄ |

| Solvent | Dioxane, Toluene, DMF |

| Boron Reagent | Arylboronic acid, Heteroarylboronic acid pinacol (B44631) ester |

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne. libretexts.orgorganic-chemistry.org It is a reliable method for synthesizing arylalkynes and is co-catalyzed by palladium and copper(I) salts in the presence of a base, typically an amine. soton.ac.uknih.gov This transformation on this compound or its ester provides access to a variety of substituted alkynylpyridine derivatives. The presence of the trifluoromethyl group can sometimes make Sonogashira couplings more challenging, requiring careful optimization of reaction conditions. researchgate.net

Table 3: Common Reagents for Sonogashira Coupling

| Component | Example |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | CuI |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | THF, DMF |

| Alkyne | Phenylacetylene, Propargyl alcohol |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine. wikipedia.orglibretexts.org It is an exceptionally versatile method for the synthesis of arylamines from a broad range of primary and secondary amines. researchgate.netnih.gov Applying this reaction to this compound allows for the introduction of diverse amino functionalities, which are prevalent in pharmaceutically active compounds. The reaction requires a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong base. organic-chemistry.org

Table 4: Representative Buchwald-Hartwig Amination Conditions

| Component | Example |

|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, XPhos, RuPhos |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Amine | Anilines, Alkylamines, Heterocyclic amines |

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group at the C2 position is a key site for derivatization and synthetic manipulation. Its proximity to the pyridine nitrogen influences its acidity and reactivity.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through various standard methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis (e.g., H₂SO₄), is a common approach. Alternatively, the acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. This two-step procedure is often milder and more efficient for substrates that may be sensitive to strong acid.

Amidation: The synthesis of amides from this compound is crucial for creating compounds with potential biological activity. nih.gov This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) or coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). As with esterification, conversion to the acyl chloride provides a highly reactive intermediate for amidation.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding [4-bromo-5-(trifluoromethyl)pyridin-2-yl]methanol. This transformation is typically challenging with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) when the carboxylic acid is free. However, a common strategy involves first converting the acid to an ester, which is then readily reduced by stronger reducing agents like lithium aluminum hydride (LiAlH₄) or, in some cases, by an excess of NaBH₄ in a protic solvent like methanol (B129727). One efficient method for reducing nicotinic acid esters involves using a NaBH₄-methanol system to obtain the corresponding pyridyl methanol in high yields.

Oxidation: Pyridine rings can be oxidized to their corresponding N-oxides using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. chempanda.com The formation of the N-oxide derivative of this compound would alter the electronic properties of the ring, potentially influencing the reactivity at other positions. However, the strong electron-withdrawing nature of the trifluoromethyl group can make the pyridine nitrogen less nucleophilic and thus more resistant to oxidation.

Picolinic acids (2-pyridinecarboxylic acids) are known to undergo thermal decarboxylation. This reaction, often referred to as the Hammick reaction when carried out in the presence of a carbonyl compound, proceeds through a zwitterionic intermediate formed by the loss of carbon dioxide. wikipedia.org The stability of this intermediate is key to the reaction's facility. Electron-withdrawing substituents on the pyridine ring can influence the rate of decarboxylation. For this compound, the trifluoromethyl group would destabilize the positive charge developing on the ring nitrogen in the zwitterionic intermediate, potentially requiring more forcing conditions for decarboxylation compared to unsubstituted picolinic acid. Additionally, photodecarboxylation has been shown to be facilitated by trifluoromethyl groups on aromatic rings, suggesting an alternative pathway for removing the carboxylic acid function under photochemical conditions. beilstein-journals.org

Influence of the Trifluoromethyl Group on Pyridine Reactivity

The presence and position of the trifluoromethyl (-CF₃) group on the pyridine ring of this compound are critical determinants of the molecule's chemical reactivity. This influence stems from a combination of potent electronic effects and significant steric factors.

Electronic Effects (Inductive and Resonance) on Ring Activation/Deactivation

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence on the pyridine ring is primarily dominated by a strong negative inductive effect (-I), with a lesser contribution from resonance effects.

Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the attached carbon atom and, consequently, from the entire pyridine ring. nih.govnih.gov This inductive withdrawal is significant and is the primary mechanism by which the -CF₃ group exerts its electronic influence. nih.gov The Hammett constant (σₚ) for a -CF₃ group is +0.54, quantitatively demonstrating its strong electron-withdrawing nature, comparable to a nitro group. nih.gov

Ring Deactivation: This profound electron withdrawal significantly deactivates the pyridine ring, making it less susceptible to electrophilic aromatic substitution. The reduced electron density on the ring makes it a poorer nucleophile, thus slowing down reactions with electrophiles.

Ring Activation for Nucleophilic Attack: Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). youtube.com By withdrawing electron density, the -CF₃ group stabilizes the negatively charged Meisenheimer complex intermediate that forms during an SNAr reaction, thereby lowering the activation energy for the substitution to occur. youtube.com This effect is particularly pronounced for nucleophilic attack at positions ortho and para to the electron-withdrawing group. In the case of this compound, the -CF₃ group at the 5-position, along with the pyridine nitrogen, strongly activates the 4-position (bearing the bromo leaving group) for nucleophilic attack.

The table below summarizes the key electronic effects of the trifluoromethyl group on the pyridine ring.

| Electronic Effect | Description | Consequence for Pyridine Ring |

| Inductive Effect (-I) | Strong withdrawal of electron density from the ring due to the high electronegativity of fluorine atoms. nih.govnih.gov | Primary driver of reactivity changes. |

| Resonance Effect | Weak; involves hyperconjugation with the C-F bonds. | Minor contributor compared to the inductive effect. |

| Overall Effect | Potent electron withdrawal. | Deactivation towards electrophilic substitution; activation towards nucleophilic substitution. |

Steric Hindrance and Directing Effects in Chemical Reactions

While electronic effects are paramount, the steric profile of the trifluoromethyl group also plays a role in the reactivity of this compound.

Steric Hindrance: The trifluoromethyl group is bulkier than a hydrogen atom (van der Waals radius of F is 1.47 Å vs. 1.20 Å for H), which can introduce steric hindrance at the site of reaction. nih.gov This steric bulk can impede the approach of reagents, particularly large or bulky ones, to the adjacent positions on the ring. mdpi.comnih.gov In this compound, the -CF₃ group at C-5 can sterically hinder reactions at the C-4 and C-6 positions. For instance, in palladium-catalyzed cross-coupling reactions at the C-4 bromo position, the adjacent -CF₃ group could influence the coordination of the palladium catalyst, potentially affecting reaction rates and efficiency compared to a less hindered substrate.

Directing Effects: The combination of electronic and steric effects directs the regioselectivity of various reactions.

For Nucleophilic Aromatic Substitution (SNAr): The primary directing effect is electronic. The -CF₃ group, along with the carboxylic acid and the ring nitrogen, powerfully activates the C-4 position, making the substitution of the bromine atom the most favorable SNAr pathway.

For Metal-Catalyzed Cross-Coupling: Reactions such as Suzuki-Miyaura coupling are expected to occur at the C-Br bond. The directing effect is dictated by the position of the halogen. However, the steric and electronic influence of the adjacent -CF₃ group can modulate the reaction's efficiency. nih.govrsc.org

For Deprotonation/Metallation: In reactions involving directed ortho-metallation, the carboxylic acid group is a powerful directing group. However, the strong inductive effect of the -CF₃ group increases the acidity of the C-H proton at the C-6 position, making it potentially susceptible to deprotonation by a strong base.

Comparative Reactivity Studies with Isomeric and Analogous Pyridine Carboxylic Acids

The reactivity of this compound is best understood when compared to its isomers and analogs. The relative positions of the bromo, trifluoromethyl, and carboxylic acid groups significantly alter the electronic and steric environment of the pyridine ring, leading to different reaction outcomes.

| Compound | Structure | Key Reactivity Features |

| This compound | Bromo at C-4, -CF₃ at C-5, -COOH at C-2 | The C-4 position is strongly activated for SNAr and cross-coupling reactions due to the combined electron-withdrawing effects of the adjacent -CF₃ group, the para-positioned -COOH group, and the ring nitrogen. |

| 5-Bromo-3-(trifluoromethyl)picolinic acid chemscene.com | Bromo at C-5, -CF₃ at C-3, -COOH at C-2 | The bromine at C-5 is less activated for SNAr compared to the title compound, as it is not ortho or para to the strongly activating -CF₃ group. Reactivity in cross-coupling reactions would be present. |

| 4-Bromo-6-(trifluoromethyl)picolinic acid chemscene.com | Bromo at C-4, -CF₃ at C-6, -COOH at C-2 | The C-4 bromo is activated for SNAr by the ortho ring nitrogen and the para -CF₃ group. Steric hindrance from the -CF₃ group at C-6 might be less impactful on the C-4 position compared to the title compound's C-5 -CF₃. |

| 5-(Trifluoromethyl)picolinic acid nih.gov | No Bromo, -CF₃ at C-5, -COOH at C-2 | Lacks a leaving group for substitution/coupling but demonstrates the fundamental electronic properties of the ring. The C-H bond at C-4 would be the most acidic after the C-6 proton due to activation by the adjacent -CF₃. |

| 4-Bromopicolinic acid researchgate.net | Bromo at C-4, -COOH at C-2 | The C-4 bromo is activated for SNAr and cross-coupling, but less so than in the title compound due to the absence of the strongly electron-withdrawing -CF₃ group. Reactions would likely require more forcing conditions. |

| 5-Bromo-3-fluoropicolinic acid ossila.com | Bromo at C-5, -F at C-3, -COOH at C-2 | Fluorine is also an electron-withdrawing group, but its effect is weaker than that of the -CF₃ group. Therefore, the overall ring activation would be less pronounced than in trifluoromethyl analogs. |

In comparative terms, the specific arrangement of substituents in This compound makes it a highly activated substrate for reactions at the C-4 position. For example, in a Suzuki-Miyaura cross-coupling reaction, the electron-deficient nature of the ring, enhanced by the C-5 trifluoromethyl group, generally facilitates the oxidative addition step with the palladium(0) catalyst. nih.gov When compared to 4-bromopicolinic acid, the title compound would be expected to undergo this coupling under milder conditions or with higher efficiency due to the enhanced electrophilicity of the C-Br bond. researchgate.net

Similarly, for nucleophilic aromatic substitution, the reactivity of the C-Br bond in this compound would be significantly greater than in an isomer like 5-Bromo-3-(trifluoromethyl)picolinic acid. In the latter, the bromine atom is meta to the trifluoromethyl group, receiving minimal stabilization for the Meisenheimer intermediate, thus rendering it far less reactive towards nucleophiles. youtube.comchemscene.com

Structural Elucidation and Spectroscopic Characterization of 4 Bromo 5 Trifluoromethyl Picolinic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, one can map the electronic environment and connectivity of atoms within the 4-Bromo-5-(trifluoromethyl)picolinic acid framework.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR for Proton, Carbon, and Fluorine Environments

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, showing signals for the two protons on the pyridine (B92270) ring and the acidic proton of the carboxyl group. The pyridine ring protons, at positions 3 and 6, will appear as distinct singlets in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 6-position (H-6) is adjacent to the nitrogen atom and is expected to be the most downfield-shifted. The proton at the 3-position (H-3) will be influenced by the adjacent carboxylic acid and bromine substituents. The carboxylic acid proton will present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically appears above δ 10 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton. Six distinct signals are expected for the pyridine ring and carboxylic acid carbons, plus an additional signal for the trifluoromethyl carbon. The carbon of the carboxylic acid group (C=O) is anticipated to resonate in the δ 160-170 ppm range. The pyridine ring carbons typically appear between δ 120-150 ppm. The carbon atom attached to the bromine (C-4) and the carbon attached to the trifluoromethyl group (C-5) will have their chemical shifts significantly influenced by these substituents. The trifluoromethyl carbon (CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with a chemical shift often observed around δ 120-130 ppm. rsc.org

¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethyl group, ¹⁹F NMR is a crucial characterization technique. A single, sharp resonance is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift for a CF₃ group on an aromatic ring typically falls in the range of δ -60 to -65 ppm relative to a CFCl₃ standard. rsc.orgrsc.org This signal provides a clear and sensitive marker for the presence and electronic environment of the trifluoromethyl substituent.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H (H-3) | ~8.3 - 8.6 | Singlet (s) | Aromatic proton adjacent to COOH and Br groups. |

| ¹H (H-6) | ~8.8 - 9.1 | Singlet (s) | Aromatic proton adjacent to the ring nitrogen. |

| ¹H (COOH) | >10 | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |

| ¹³C (C-2) | ~148 - 152 | Singlet | Carbon bearing the carboxylic acid group. |

| ¹³C (C-3) | ~140 - 144 | Singlet | - |

| ¹³C (C-4) | ~125 - 130 | Singlet | Carbon attached to Bromine. |

| ¹³C (C-5) | ~128 - 133 | Quartet (q) | Carbon attached to CF₃, split by fluorine (²JCF). |

| ¹³C (C-6) | ~150 - 154 | Singlet | Carbon adjacent to the ring nitrogen. |

| ¹³C (COOH) | ~163 - 168 | Singlet | Carboxylic acid carbon. |

| ¹³C (CF₃) | ~120 - 125 | Quartet (q) | Split by one-bond C-F coupling (¹JCF). |

| ¹⁹F (CF₃) | -62 to -64 | Singlet (s) | Relative to CFCl₃. |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about its functional groups and, in the solid state, its intermolecular interactions.

Assignment of Characteristic Functional Group Vibrational Modes

The vibrational spectrum of this compound is dominated by contributions from the carboxylic acid, the substituted pyridine ring, and the trifluoromethyl group.

Carboxylic Acid Group: This group gives rise to several characteristic bands. The O-H stretching vibration (νO-H) appears as a very broad and intense band in the IR spectrum, typically in the 3300-2500 cm⁻¹ region, due to strong hydrogen bonding. libretexts.org The carbonyl stretch (νC=O) is expected as a strong band around 1760-1690 cm⁻¹. libretexts.org The C-O stretch and O-H bend are found in the fingerprint region (1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively). libretexts.org

Pyridine Ring: Aromatic rings exhibit characteristic C-H stretching vibrations (νC-H) just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). orgchemboulder.comopenstax.org Ring stretching vibrations (νC=C/νC=N) typically appear as a series of bands in the 1600-1400 cm⁻¹ region. orgchemboulder.comopenstax.org

Trifluoromethyl Group (CF₃): The C-F stretching modes are particularly prominent in the IR spectrum. The asymmetric and symmetric C-F stretches result in very strong and characteristic absorptions, often found in the 1350-1100 cm⁻¹ range. ias.ac.in

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range, and is often weak in the IR spectrum but can be more prominent in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Notes |

|---|---|---|---|

| O-H stretch (H-bonded) | 3300 - 2500 | Strong, Broad | Characteristic of a carboxylic acid dimer. libretexts.org |

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak | Confirms sp² C-H bonds. orgchemboulder.com |

| C=O stretch | 1760 - 1690 | Strong | Position is sensitive to hydrogen bonding. libretexts.org |

| Aromatic Ring (C=C/C=N) stretch | 1600 - 1400 | Medium to Strong | Multiple bands are expected. openstax.org |

| C-F asymmetric/symmetric stretch | 1350 - 1100 | Very Strong | A key signature of the CF₃ group. ias.ac.in |

| C-O stretch / O-H bend | 1440 - 1210 | Medium | Coupled modes from the carboxylic acid. libretexts.org |

| C-Br stretch | 600 - 500 | Weak to Medium | Located in the low-frequency region. |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Solid and Solution States

In the solid state, carboxylic acids like this compound typically form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxyl groups. nih.gov This dimerization has a profound effect on the vibrational spectra.

Effect on O-H and C=O Stretching: The formation of a hydrogen-bonded dimer causes the O-H stretching band to become extremely broad and shift to a much lower frequency (e.g., centered around 3000 cm⁻¹) compared to a free O-H group (~3500 cm⁻¹). youtube.com Concurrently, the C=O stretching frequency is lowered (red-shifted) from the value for a non-hydrogen-bonded carbonyl (~1760 cm⁻¹) to a value closer to 1700 cm⁻¹, as the hydrogen bond weakens the C=O double bond. ias.ac.in

Solid vs. Solution: In the solid state, these hydrogen bonding effects are pronounced and consistent. In solution, the extent of dimerization depends on the solvent's polarity and concentration. In non-polar solvents, the dimer may persist, while in polar, hydrogen-bond-accepting solvents (like DMSO or methanol), the intermolecular hydrogen bonds between acid molecules can be disrupted in favor of acid-solvent hydrogen bonds. This would result in a sharpening and upfield shift of the O-H band and a slight blue-shift of the C=O band in the IR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z).

For this compound, the molecular formula is C₇H₃BrF₃NO₂. The expected monoisotopic mass can be calculated with high precision. Using electrospray ionization (ESI) in positive ion mode, the molecule would likely be observed as the protonated species, [M+H]⁺.

Molecular Formula: C₇H₃BrF₃NO₂

Calculated Exact Mass of [M+H]⁺: 283.9375 (for ⁷⁹Br) and 285.9354 (for ⁸¹Br)

HRMS analysis would show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The ability of HRMS to measure the m/z value to within a few parts per million (ppm) of the calculated value provides unequivocal confirmation of the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of crystalline solids. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 3-bromopicolinic acid, 5-bromopicolinic acid monohydrate, and 5-(trifluoromethyl)picolinic acid monohydrate, provides significant insights into the expected solid-state characteristics. scispace.comrsc.org

The crystal packing of picolinic acid derivatives is predominantly governed by a network of intermolecular interactions, including hydrogen bonding and, in the case of halogenated compounds, halogen bonds.

In analogous structures, the carboxylic acid and pyridine functionalities are key players in forming supramolecular synthons. The carboxylic acid–pyridine heterosynthon is a common motif, though the formation of carboxylic acid–carboxylic acid homodimers can also occur. rsc.orguky.edu For instance, the crystal structure of 3-bromopicolinic acid reveals a complex arrangement with two independent molecules in the asymmetric unit, which engage in hydrogen bonding. scispace.com

Table 1: Crystallographic Data for Related Picolinic Acid Derivatives

| Compound | Formula | Crystal System | Space Group | Ref. |

| 3-Bromopicolinic acid | C₆H₄BrNO₂ | Orthorhombic | Pna2₁ | scispace.com |

| 5-Bromopicolinic acid monohydrate | C₆H₆BrNO₃ | Triclinic | P1̄ | rsc.org |

This table is interactive. Click on the headers to sort.

The trifluoromethyl group, due to its size and electronic properties, can influence the conformation of adjacent groups. The rotational barrier of the C-CF₃ bond is an important parameter, and its preferred orientation will be a balance between steric repulsion and electronic interactions with the neighboring bromo substituent and the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group can also impact the electronic distribution within the pyridine ring. nih.gov

Theoretical studies on 3-substituted pyridines indicate that the nature and position of substituents significantly affect the conformational equilibria. mdpi.com For this compound, a detailed conformational analysis would likely reveal a preferred orientation of the carboxylic acid and trifluoromethyl groups relative to the pyridine ring, which would be the most thermodynamically stable arrangement in the solid state.

Chromatographic and Purity Assessment Methodologies

The purity of this compound is critical for its use in further chemical synthesis or biological studies. Chromatographic techniques are indispensable for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a powerful tool for the analysis of picolinic acid derivatives. A C18 column is commonly employed with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is a critical parameter for achieving good separation, as it influences the ionization state of the carboxylic acid and the pyridine nitrogen. A stability-indicating RP-HPLC method would involve subjecting the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to ensure that any degradation products can be separated from the parent compound. pensoft.netsemanticscholar.org

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable technique, particularly for assessing volatile impurities. Derivatization of the carboxylic acid group may be necessary to improve volatility and chromatographic performance. Headspace GC-MS is particularly useful for the determination of residual solvents. researchgate.net Pyrolysis-GC/MS can be employed for the structural elucidation of fluorinated polymers and could potentially be adapted to analyze related small molecules. nih.gov

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring reaction progress and for preliminary purity assessment. A suitable solvent system would be developed to achieve good separation of the target compound from starting materials and byproducts.

Table 2: Common Chromatographic Techniques for Purity Assessment

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method | Application |

| RP-HPLC | C18 | Acetonitrile/Water with buffer | UV/Vis, DAD, MS | Purity, Stability, Quantification |

| GC-MS | Phenyl-methyl polysiloxane | Helium | Mass Spectrometry | Impurity profiling, Volatiles |

| TLC | Silica gel | Hexane/Ethyl Acetate | UV light | Reaction monitoring, Spotting |

This table is interactive. Click on the headers to sort.

The validation of these analytical methods according to ICH guidelines is essential to ensure their accuracy, precision, linearity, and robustness for reliable purity assessment of this compound. semanticscholar.org

Computational and Theoretical Investigations of 4 Bromo 5 Trifluoromethyl Picolinic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the properties of molecules like 4-bromo-5-(trifluoromethyl)picolinic acid, balancing computational cost with accuracy. nih.gov DFT calculations are instrumental in optimizing molecular geometry, predicting vibrational spectra, and analyzing electronic properties. nih.govekb.eg

A fundamental step in computational analysis is determining the molecule's most stable three-dimensional arrangement, known as the equilibrium structure. This is achieved through geometry optimization, a process that calculates the total energy of a given atomic arrangement and systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the minimum energy. For this compound, this would involve positioning the bromine atom, the trifluoromethyl group, and the carboxylic acid group on the pyridine (B92270) ring to achieve the lowest possible energy state. The presence of the bulky trifluoromethyl and bromine substituents, along with the rotatable carboxylic acid group, makes this process crucial for understanding the molecule's preferred conformation. DFT methods, such as B3LYP, are commonly employed for this purpose, providing a detailed picture of the molecule's geometry. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C4-Br | 1.89 Å |

| C5-CF3 | 1.48 Å | |

| C2-COOH | 1.51 Å | |

| C=O | 1.21 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C3-C4-C5 | 119.5° |

| C4-C5-C6 | 121.0° | |

| N1-C2-C3 | 122.5° | |

| Dihedral Angle | C3-C4-C5-C6 | 0.5° |

| N1-C2-COOH | 179.8° |

Note: The data in this table is hypothetical and serves as an illustrative example of typical results from DFT calculations.

Once the equilibrium geometry is established, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms and can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net This comparison is a critical step for validating the accuracy of the chosen computational method and the determined equilibrium structure. nih.gov For this compound, characteristic vibrational modes would include the C-Br stretching, C-F stretching of the trifluoromethyl group, C=O and O-H stretching of the carboxylic acid, and various vibrations of the pyridine ring. Discrepancies between calculated and experimental spectra can often be reconciled by applying a scaling factor to the theoretical frequencies. researchgate.net

DFT calculations provide a wealth of information about the electronic properties of a molecule. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. These frontier molecular orbitals are key to understanding the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and electronic excitation energy. researchgate.net Furthermore, calculations can determine the distribution of electron density, revealing which parts of the this compound molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). This is often visualized using molecular electrostatic potential (MEP) maps. ekb.eg

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 4.70 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical results from DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations focus on a static, minimum-energy structure, molecular dynamics (MD) simulations provide insight into the behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For a flexible molecule like this compound, particularly the orientation of its carboxylic acid group, MD simulations can explore its conformational landscape. By simulating the molecule's behavior in different environments, such as in a solvent, it is possible to understand how intermolecular interactions influence its shape and dynamics.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. For this compound, this could be applied to study its synthesis, degradation, or its interaction with biological targets. The calculated energy barrier (activation energy) can provide a quantitative measure of the reaction rate.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)

In addition to vibrational spectra, computational methods can predict other spectroscopic properties. Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be calculated and compared to experimental data to confirm the molecular structure. nih.govmdpi.comresearchgate.net For a molecule containing a trifluoromethyl group, predicting the ¹⁹F NMR chemical shift is particularly valuable. nih.govchemrxiv.org Quantum chemical methods can also predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. The calculated absorption wavelengths (λmax) can be compared with experimental UV-Vis spectra to further validate the electronic structure calculations.

Table 3: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

| ¹H | H (on COOH) | 12.5 |

| H3 | 8.1 | |

| H6 | 8.9 | |

| ¹³C | C2 (COOH) | 165.2 |

| C3 | 128.4 | |

| C4 (Br) | 120.1 | |

| C5 (CF3) | 135.8 | |

| C6 | 152.3 | |

| CF3 | 123.5 (q) | |

| ¹⁹F | CF3 | -63.2 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical results from DFT calculations. Chemical shifts are relative to a standard reference.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Strategic Building Block for Complex Organic Scaffolds

The molecular architecture of 4-bromo-5-(trifluoromethyl)picolinic acid makes it a valuable precursor for the construction of complex organic scaffolds. The presence of multiple reaction sites allows for sequential and regioselective modifications, providing access to a diverse range of molecular structures. The pyridine (B92270) core is a common motif in many biologically active compounds and functional materials. nih.gov

The bromine atom at the 4-position is particularly amenable to various cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. acs.orgsigmaaldrich.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups. nih.gov The reactivity of brominated heterocycles is often preferred over their chlorinated counterparts in these coupling reactions. acs.org

The trifluoromethyl group at the 5-position significantly influences the electronic properties of the pyridine ring, enhancing its stability and modifying its reactivity. mdpi.com In medicinal chemistry, the trifluoromethyl group is known to improve metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.comdigitellinc.com The carboxylic acid group at the 2-position can be readily converted into other functional groups, such as esters, amides, and alcohols, further expanding the synthetic utility of this building block. researchgate.net

Table 1: Potential Cross-Coupling Reactions with this compound This table is illustrative and based on the known reactivity of brominated pyridines.

| Cross-Coupling Reaction | Coupling Partner | Catalyst (Example) | Resulting Structure |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | 4-Aryl-5-(trifluoromethyl)picolinic acid |

| Stille | Organostannane | Pd(PPh₃)₄ | 4-Alkyl/Aryl-5-(trifluoromethyl)picolinic acid |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand | 4-Amino-5-(trifluoromethyl)picolinic acid |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 4-Alkynyl-5-(trifluoromethyl)picolinic acid |

Ligand Design in Coordination Chemistry and Metal Complex Formation

Picolinic acid and its derivatives are well-known chelating ligands in coordination chemistry. wikipedia.org The nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxylic acid group can coordinate to a metal center, forming a stable five-membered chelate ring. sjctni.eduresearchgate.net This bidentate coordination mode is crucial for the formation of a wide variety of metal complexes. sjctni.edu

Synthesis of Transition Metal Complexes for Catalytic Applications

The structural and electronic properties of this compound make it an attractive ligand for the synthesis of novel transition metal complexes with potential catalytic applications. The electron-withdrawing nature of the trifluoromethyl group can influence the electron density at the metal center, thereby modulating its catalytic activity. The bromine atom provides a handle for further functionalization, allowing for the synthesis of more complex ligand architectures, such as pincer-type ligands or bridging ligands for the construction of multinuclear metal complexes.

Transition metal complexes derived from substituted picolinic acids have been explored for various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. nih.gov The stability and tunable nature of these complexes make them promising candidates for the development of efficient and selective catalysts.

Development of Luminescent and Optoelectronic Materials (e.g., for Organic Light-Emitting Diodes)

Metal complexes containing pyridine-based ligands are of significant interest for the development of luminescent and optoelectronic materials. mdpi.com Lanthanide and transition metal complexes with substituted pyridinecarboxylate ligands have been shown to exhibit interesting photophysical properties, including strong luminescence and long-lived excited states. mdpi.com

The incorporation of a trifluoromethyl group in the ligand framework can enhance the volatility and processability of the resulting metal complexes, which is advantageous for their application in devices such as Organic Light-Emitting Diodes (OLEDs). The heavy bromine atom can also influence the photophysical properties through the heavy-atom effect, potentially promoting intersystem crossing and enhancing phosphorescence. The ability to tune the electronic properties of the ligand by modifying the substituents on the pyridine ring allows for the systematic optimization of the emission color and efficiency of the luminescent materials. nih.gov

Table 2: Potential Metal Complexes of this compound This table is hypothetical and based on the coordination chemistry of picolinic acid derivatives.

| Metal Ion | Potential Coordination Mode | Potential Application |

| Ruthenium(II) | Bidentate (N,O-chelation) | Photocatalysis, Luminescent sensor |

| Iridium(III) | Bidentate (N,O-chelation) | Phosphorescent emitter for OLEDs |

| Europium(III) | Bidentate (N,O-chelation) | Red-emitting phosphor |

| Copper(II) | Bidentate (N,O-chelation) | Catalyst for oxidation reactions |

Key Intermediate in the Synthesis of Fine Chemicals

Substituted picolinic acids are valuable intermediates in the synthesis of a wide range of fine chemicals, including pharmaceuticals, agrochemicals, and specialty materials. google.comresonancesl.com The combination of a bromine atom and a trifluoromethyl group on the picolinic acid scaffold provides a versatile platform for the synthesis of highly functionalized molecules.

For instance, the bromine atom can be displaced through nucleophilic aromatic substitution or transformed via cross-coupling reactions to introduce desired functionalities. The carboxylic acid group can be converted to an amide, which is a common functional group in many pharmaceutical compounds. The trifluoromethyl group can enhance the biological activity and pharmacokinetic properties of the final product. mdpi.com Given the prevalence of trifluoromethylated pyridine moieties in modern drug discovery, this compound represents a key starting material for accessing novel therapeutic agents. rsc.org

Research in Analytical Chemistry Methodologies

Pyridine and its derivatives have a long history of use in analytical chemistry, serving as solvents, reagents, and catalysts. postapplescientific.com The unique properties of this compound could be leveraged for the development of new analytical methods.

Development of Reagents for Detection and Quantification Studies

The ability of this compound to form stable and often colored or luminescent complexes with metal ions makes it a candidate for the development of new reagents for the detection and quantification of metal ions. orientjchem.org The strong electron-withdrawing trifluoromethyl group can influence the absorption and emission properties of its metal complexes, potentially leading to enhanced sensitivity and selectivity.

Furthermore, the bromine atom can be used to attach this molecule to a solid support or a polymer, creating a new material for solid-phase extraction or a sensor for specific analytes. The versatility of its chemical handles allows for its incorporation into more complex molecular probes designed for specific analytical tasks.

Exploration in Polymer and Advanced Materials Science for Enhanced Properties (e.g., thermal stability, chemical resistance)

Extensive searches of scientific literature and patent databases did not yield any specific research or applications directly investigating the use of this compound in the field of polymer and advanced materials science for the enhancement of properties such as thermal stability or chemical resistance.

While the incorporation of fluorine-containing molecules into polymer structures is a well-established strategy for improving material properties, no studies were found that specifically utilize this compound for this purpose. The general benefits of fluorination in polymers include increased thermal stability, enhanced chemical inertness, and modified surface properties. nih.gov For instance, aromatic polyimides are known for their high-temperature resistance, a characteristic attributed to their rigid backbone structure. researchgate.net However, there is no available data to suggest that this compound has been explored as a monomer or additive to create or modify high-performance polymers.

Consequently, no research findings or data tables detailing the effects of this specific compound on polymer properties can be provided.

Future Research Directions and Perspectives on Halogenated Trifluoromethyl Picolinic Acids

Innovations in Sustainable and Efficient Synthetic Routes for Target Compound Production

The development of environmentally benign and economically viable synthetic methods is paramount for the production of 4-Bromo-5-(trifluoromethyl)picolinic acid and its analogs. Future research will likely focus on several key areas of green chemistry.

Furthermore, the use of biocatalysis offers a green alternative to traditional chemical catalysis. Enzymes can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents. Research into identifying or engineering enzymes capable of specific halogenation or trifluoromethylation reactions on the pyridine (B92270) ring could revolutionize the synthesis of these compounds.

The development of catalytic systems for the direct and selective oxidation of picoline precursors is another area of interest. Utilizing heterogeneous catalysts can simplify product purification and catalyst recycling, contributing to a more sustainable process. For instance, vanadium-titanium (B8517020) catalysts have shown promise in the selective oxidation of picolines to their corresponding picolinic acids.

| Green Chemistry Approach | Potential Advantages for Synthesizing this compound |

| High Atom Economy Reactions | Reduced waste generation, lower raw material costs, and increased overall efficiency. |

| Biocatalysis | High selectivity, mild reaction conditions (lower energy consumption), and reduced use of toxic reagents. |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling, potential for continuous flow processes, and improved product purity. |

| Flow Chemistry | Enhanced safety, improved reaction control, potential for automation and scalability, and higher yields. |

Exploration of Novel Chemical Transformations and Derivatizations through Catalytic Methodologies

The functional groups present in this compound—the bromine atom, the trifluoromethyl group, and the carboxylic acid—offer multiple handles for further chemical transformations. Catalytic methodologies are poised to play a central role in exploring the derivatization of this scaffold.

Catalytic cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. The bromo-substituent on the pyridine ring is an ideal site for reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of substituents, enabling the synthesis of a diverse library of derivatives for biological screening or materials science applications. The development of novel ligands and catalyst systems that are tolerant of the electron-deficient nature of the trifluoromethylated pyridine ring will be crucial.

C-H activation is another rapidly advancing field that holds significant promise. Direct functionalization of the C-H bonds on the pyridine ring would provide a more atom-economical and step-efficient way to introduce new functional groups, avoiding the need for pre-functionalized starting materials. Research into regioselective C-H activation, directed by the existing functional groups, could unlock new avenues for derivatization.

Furthermore, the trifluoromethyl group itself can be a target for transformation, although it is generally considered to be a stable moiety. Catalytic methods for the selective defluorination or transformation of the CF3 group could lead to novel compounds with unique properties.

| Catalytic Methodology | Potential Application on this compound |

| Palladium-catalyzed Cross-Coupling | Functionalization at the bromine position with aryl, alkyl, or alkynyl groups. |

| C-H Activation | Direct introduction of functional groups at other positions on the pyridine ring. |

| Photoredox Catalysis | Mild and selective transformations, including trifluoromethylation of other substrates or derivatization of the picolinic acid itself. |

Advancements in Computational Predictive Modeling for Reactivity, Selectivity, and Molecular Design

Computational chemistry is an increasingly indispensable tool in modern chemical research. For halogenated trifluoromethyl picolinic acids, in silico methods can accelerate the discovery and development of new derivatives and materials.

Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. By calculating parameters such as molecular orbital energies, charge distributions, and reaction energy profiles, researchers can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic strategies.

Predictive modeling for reaction selectivity is another area where computational methods can have a significant impact. By developing quantitative structure-activity relationship (QSAR) or machine learning models trained on experimental data, it may be possible to predict the regioselectivity of various functionalization reactions on the picolinic acid scaffold. This would allow for the in silico screening of reaction conditions and substrates, saving significant experimental time and resources.

Furthermore, molecular design of novel compounds with desired properties can be facilitated by computational approaches. For example, molecular docking simulations can be used to predict the binding affinity of picolinic acid derivatives to biological targets, aiding in the design of new drug candidates. Similarly, computational screening can be employed to identify derivatives with promising electronic or photophysical properties for materials science applications.

Development of Multi-Functional Materials Based on the Picolinic Acid Scaffold

The unique coordination properties of the picolinic acid moiety, combined with the electronic influence of the bromo and trifluoromethyl substituents, make this compound an attractive building block for the construction of multi-functional materials.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The picolinic acid group can act as a bidentate ligand, coordinating to metal centers to form extended network structures. The bromo and trifluoromethyl groups can be used to tune the porosity, stability, and functionality of these materials. For instance, the bromine atom could serve as a site for post-synthetic modification within the MOF structure. Potential applications for such materials include gas storage and separation, catalysis, and sensing.

The development of luminescent materials is another promising avenue. The rigid pyridine ring and the potential for coordination to lanthanide or other emissive metal ions could lead to materials with interesting photophysical properties. The electron-withdrawing nature of the trifluoromethyl group can influence the emission wavelength and quantum yield.

Moreover, the incorporation of this picolinic acid derivative into polymers could lead to materials with enhanced thermal stability, chemical resistance, or specific surface properties. For example, pyridine-based polymers have been investigated for their potential in capturing radioactive waste. nih.gov

| Material Type | Potential Role of this compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | As a functional organic linker to create porous, crystalline structures. | Gas storage, separation, catalysis, sensing. |

| Coordination Polymers | As a ligand to create one-, two-, or three-dimensional polymeric structures with specific magnetic or electronic properties. | Molecular magnets, conductive materials. |

| Luminescent Materials | As a ligand to sensitize metal-centered luminescence or as a component of a fluorescent polymer. | Lighting, sensing, bio-imaging. |

| Functional Polymers | As a monomer or functional additive to impart specific properties to a polymer backbone. | High-performance plastics, membranes, adsorbents. |

Integration with Emerging Technologies in Organic Synthesis (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)

The adoption of emerging technologies in organic synthesis is set to accelerate the exploration of complex molecules like this compound.

Flow chemistry , where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of this target compound and its derivatives. These include enhanced safety when dealing with hazardous reagents or exothermic reactions, improved reaction control leading to higher yields and purities, and the potential for seamless integration of multiple reaction steps. uc.ptmdpi.com The synthesis of functionalized pyridines has been successfully demonstrated using flow chemistry, suggesting its applicability to the production of halogenated trifluoromethyl picolinic acids. rsc.org

| Emerging Technology | Application to Halogenated Trifluoromethyl Picolinic Acids |

| Flow Chemistry | Safer and more efficient synthesis of the target compound and its derivatives, enabling rapid library generation. |

| Machine Learning & AI | Prediction of optimal synthetic routes (retrosynthesis), reaction optimization, and in silico screening of derivatives with desired properties. |

Q & A

Q. Experimental Validation :

- Replace -CF₃ with -CH₃ in analogs and compare IC₅₀ values in enzyme assays.

- Use isothermal titration calorimetry (ITC) to quantify binding enthalpy changes.

Basic Question: What analytical techniques are critical for characterizing purity and structural integrity of this compound?

Methodological Answer:

- HPLC-PDA : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient (5–95% ACN over 20 min). Retention time: ~8.5 min. Purity >95% confirmed by peak area integration .

- ¹H/¹³C NMR : Key signals include:

- High-Resolution Mass Spectrometry (HRMS) : Expected [M-H]⁻ ion at m/z 282.9123 (C₇H₃BrF₃NO₂⁻) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in IC₅₀ values or mechanistic data may arise from:

- Assay Variability : Standardize protocols (e.g., IDO inhibition assays in vs. microbial target studies in ). Use recombinant enzymes from the same source (e.g., human vs. bacterial IDO).

- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (HSQC, HMBC) to rule out regioisomeric impurities (e.g., 5-Bromo-4-trifluoromethyl vs. 4-Bromo-5-trifluoromethyl) .